molecular formula C7H3IN2O2 B2808628 3-Iodo-5-nitrobenzonitrile CAS No. 49674-30-8

3-Iodo-5-nitrobenzonitrile

Cat. No.: B2808628
CAS No.: 49674-30-8
M. Wt: 274.017
InChI Key: UEPUKJLGQKVRQM-UHFFFAOYSA-N
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Description

3-Iodo-5-nitrobenzonitrile: is an organic compound with the molecular formula C7H3IN2O2 . It is characterized by the presence of an iodine atom, a nitro group, and a nitrile group attached to a benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-nitrobenzonitrile typically involves the nitration of 3-iodobenzonitrile. The nitration process can be carried out using fuming nitric acid and sulfuric acid as the nitrating agents. The reaction is usually conducted at low temperatures to control the formation of by-products.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Iodo-5-nitrobenzonitrile can undergo nucleophilic substitution reactions due to the presence of the iodine atom. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Oxidation Reactions: Although less common, the nitrile group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

    Reduction: Hydrogen gas with palladium on carbon, iron powder in hydrochloric acid.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed:

    Substitution: Formation of substituted benzonitriles.

    Reduction: Formation of 3-Iodo-5-aminobenzonitrile.

    Oxidation: Formation of 3-Iodo-5-nitrobenzoic acid.

Scientific Research Applications

Chemistry: 3-Iodo-5-nitrobenzonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to study the effects of nitro and nitrile groups on biological systems. It is also employed in the development of enzyme inhibitors and other bioactive molecules.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of drugs with antimicrobial and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also utilized in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of 3-Iodo-5-nitrobenzonitrile is primarily related to its functional groups. The nitro group can participate in redox reactions, while the nitrile group can undergo hydrolysis or other transformations. The iodine atom can facilitate substitution reactions, making the compound versatile in various chemical processes.

Molecular Targets and Pathways:

    Nitro Group: Involved in redox reactions, potentially affecting oxidative stress pathways.

    Nitrile Group: Can be hydrolyzed to carboxylic acids, influencing metabolic pathways.

    Iodine Atom: Facilitates nucleophilic substitution, impacting synthetic pathways.

Comparison with Similar Compounds

    4-Iodo-3-nitrobenzonitrile: Similar structure but different position of functional groups.

    3-Bromo-5-nitrobenzonitrile: Bromine instead of iodine, affecting reactivity.

    3-Iodo-4-nitrobenzonitrile: Different position of the nitro group.

Uniqueness: 3-Iodo-5-nitrobenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. The presence of both iodine and nitro groups makes it a valuable intermediate in organic synthesis, offering versatility in chemical transformations.

Properties

IUPAC Name

3-iodo-5-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3IN2O2/c8-6-1-5(4-9)2-7(3-6)10(11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPUKJLGQKVRQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])I)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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